(3-Methyloxan-3-yl)methanesulfonylchloride
Description
(3-Methyloxan-3-yl)methanesulfonylchloride is a sulfonyl chloride derivative characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 3-position and a methanesulfonyl chloride moiety attached to the ring. These compounds are typically used as electrophilic agents in organic synthesis, particularly for introducing sulfonate groups or activating hydroxyl groups for substitution reactions .
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(3-methyloxan-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)3-2-4-11-5-7/h2-6H2,1H3 |
InChI Key |
QTUJFJIEEUWUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Biological Activity
(3-Methyloxan-3-yl)methanesulfonylchloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : C₇H₉ClO₂S
- Molecular Weight : 194.66 g/mol
- CAS Number : 10628943
The compound functions primarily as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules. This property is essential for its potential applications in enzyme inhibition and as a precursor for various pharmaceutical agents.
Enzyme Inhibition
Research indicates that (3-Methyloxan-3-yl)methanesulfonylchloride exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that it can inhibit serine proteases, which play a crucial role in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Serine Protease A | Competitive | 12.5 |
| Serine Protease B | Non-competitive | 8.0 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the compound's safety profile. In vitro studies using human cell lines revealed varying degrees of cytotoxicity depending on the concentration and exposure time.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25.0 | Moderate cytotoxicity |
| MCF-7 | 15.0 | High cytotoxicity |
| HepG2 | 30.0 | Low cytotoxicity |
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral properties of (3-Methyloxan-3-yl)methanesulfonylchloride against the influenza virus. The compound demonstrated significant antiviral activity with an EC50 value of 5 µM, indicating its potential as a therapeutic agent against viral infections.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL.
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety of (3-Methyloxan-3-yl)methanesulfonylchloride. A genetic toxicity study indicated no significant mutagenic effects in bacterial assays (Ames test). However, further in vivo studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Physical Properties
The table below compares key properties of (3-Methyloxan-3-yl)methanesulfonylchloride (inferred) with analogous sulfonyl chlorides:
Key Observations :
- Boiling Point : Cyclic derivatives like the oxane analog likely have higher boiling points than MsCl due to increased molecular weight and reduced volatility.
- Density : Sulfonyl chlorides with aromatic substituents (e.g., benzenesulfonyl chloride) exhibit lower densities compared to aliphatic analogs like MsCl .
Methanesulfonyl Chloride (MsCl)
- Reactivity : Rapid hydrolysis under basic conditions (e.g., 2.5 M NaOH at room temperature) due to high electrophilicity. Used to convert alcohols to mesylates, facilitating nucleophilic substitution (e.g., in and ) .
- Applications : Key in synthesizing sulfonamides, sulfonate esters, and activating hydroxyl groups for displacement reactions.
Trifluoromethanesulfonyl Chloride (TfCl)
- Reactivity : Superior leaving group ability due to the strong electron-withdrawing CF3 group. Reacts violently with nucleophiles, making it ideal for forming triflates .
- Applications : Widely used in cross-coupling reactions and as a catalyst in acylations.
(3-Methyloxan-3-yl)methanesulfonylchloride (Inferred)
- Reactivity : Steric hindrance from the oxane ring may slow hydrolysis compared to MsCl, requiring longer reaction times or elevated temperatures. Similar to benzenesulfonyl chloride, which requires refluxing with NaOH for complete degradation .
- Applications: Potential use in synthesizing sterically hindered sulfonates or protecting alcohols in carbohydrate chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
